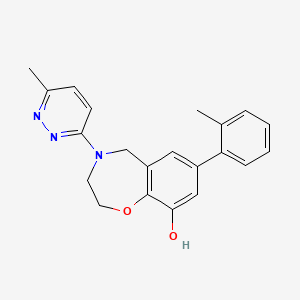![molecular formula C17H19Cl2NO B5404437 N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic effects in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on brain function.
Mecanismo De Acción
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride increases the levels of GABA in the brain, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can reduce neuronal excitability and help to prevent seizures.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can reduce neuronal excitability and help to prevent seizures. In addition, N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is its high potency and selectivity for GABA transaminase inhibition. This allows for precise control over GABA levels in the brain and minimizes off-target effects. However, the synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is complex and requires specialized equipment and expertise. In addition, the effects of N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride on brain function are complex and may depend on a variety of factors, including the dose, route of administration, and timing of administration.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One area of interest is the potential therapeutic effects of N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride in other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of more selective GABA transaminase inhibitors that can target specific isoforms of the enzyme. Finally, there is interest in developing new methods for delivering N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride to the brain, such as using nanoparticles or other drug delivery systems.
Métodos De Síntesis
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact details of the synthesis are proprietary and not publicly available.
Aplicaciones Científicas De Investigación
N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been studied extensively for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety.
Propiedades
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-17-4-2-1-3-14(17)12-20-16-9-5-13(6-10-16)11-19-15-7-8-15;/h1-6,9-10,15,19H,7-8,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLXYJPEYFYSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404357.png)

![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
![1-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B5404383.png)
![4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5404390.png)
![methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5404397.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)